

Technical Support Center: PX-866 and its Metabolite PX-866-17OH

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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the phosphoinositide 3-kinase (PI3K) inhibitor PX-866 (sonolisib) and guidance on its metabolite, **PX-866-17OH**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized PX-866?

A1: Lyophilized PX-866 should be stored at -20°C and desiccated.^[1] Under these conditions, the compound is stable for at least 4 years.^[2]

Q2: How should I store PX-866 once it is in solution?

A2: Solutions of PX-866 should also be stored at -20°C.^{[1][3]} It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.^{[1][3]} When dissolved in DMSO, the solution is stable for up to 3 months.^[1] For longer-term storage of stock solutions, -80°C is recommended, which can extend stability to 6 months.^[3]

Q3: What solvents can be used to dissolve PX-866?

A3: PX-866 is soluble in DMSO and ethanol at concentrations up to 200 mg/mL.^[1] It is very poorly soluble in water.^[1]

Q4: Is PX-866 stable in aqueous solutions?

A4: Yes, PX-866 has been shown to be stable in 20 mmol/L sodium phosphate buffer at pH 7.0, with a half-life of greater than 15 hours.[4] This improved stability is a key advantage over the parent compound, wortmannin, which has a short half-life of 10 minutes.[1]

Q5: What is **PX-866-17OH** and how should I handle it?

A5: **PX-866-17OH** is a primary biological metabolite of PX-866.[5] While specific, comprehensive stability and storage data for **PX-866-17OH** are not readily available in the public domain, it is best practice to handle it under the same conditions as the parent compound, PX-866, until specific data is generated. Therefore, it is recommended to store **PX-866-17OH** solutions at -20°C or -80°C and minimize freeze-thaw cycles.

Q6: How does the stability of PX-866 compare to wortmannin?

A6: PX-866 was developed as a more stable analog of wortmannin.[6][7] Wortmannin is known for its chemical instability, which limits its therapeutic potential.[6][7] PX-866 demonstrates significantly improved metabolic stability.[8]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Loss of compound activity in experiments	Improper storage of stock solutions.	Ensure stock solutions are stored at -20°C or -80°C and have been used within the recommended timeframe (3 months at -20°C, 6 months at -80°C). [1] [3]
Multiple freeze-thaw cycles.	Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. [1] [3]	
Degradation in aqueous experimental media.	While PX-866 is relatively stable in buffer, for lengthy experiments, prepare fresh dilutions from a frozen stock solution shortly before use.	
Precipitation of the compound during experiment preparation	Poor solubility in the chosen solvent.	PX-866 has very poor solubility in water. [1] Ensure you are using a suitable solvent like DMSO or ethanol. [1] If precipitation occurs during dilution into aqueous media, consider the final concentration and the percentage of the organic solvent. Gentle warming and/or sonication may aid dissolution. [3]
Inconsistent experimental results	Inaccurate concentration of stock solution due to solvent evaporation.	Ensure vials are tightly sealed during storage. Periodically verify the concentration of your stock solution if it has been stored for an extended period.

Use of expired compound.

Check the expiration date on the lyophilized powder. If stored correctly at -20°C, it should be stable for at least 4 years.^[2]

Data Presentation

Table 1: PX-866 Storage and Stability Summary

Form	Storage Temperature	Solvent	Stability Duration	Reference
Lyophilized Powder	-20°C, desiccated	N/A	≥ 4 years	^[2]
Lyophilized Powder	-20°C, desiccated	N/A	24 months	^[1]
Solution	-20°C	DMSO	Up to 3 months	^[1]
Solution	-20°C	-	1 month	^[3]
Solution	-80°C	-	6 months	^[3]

Table 2: PX-866 Solubility

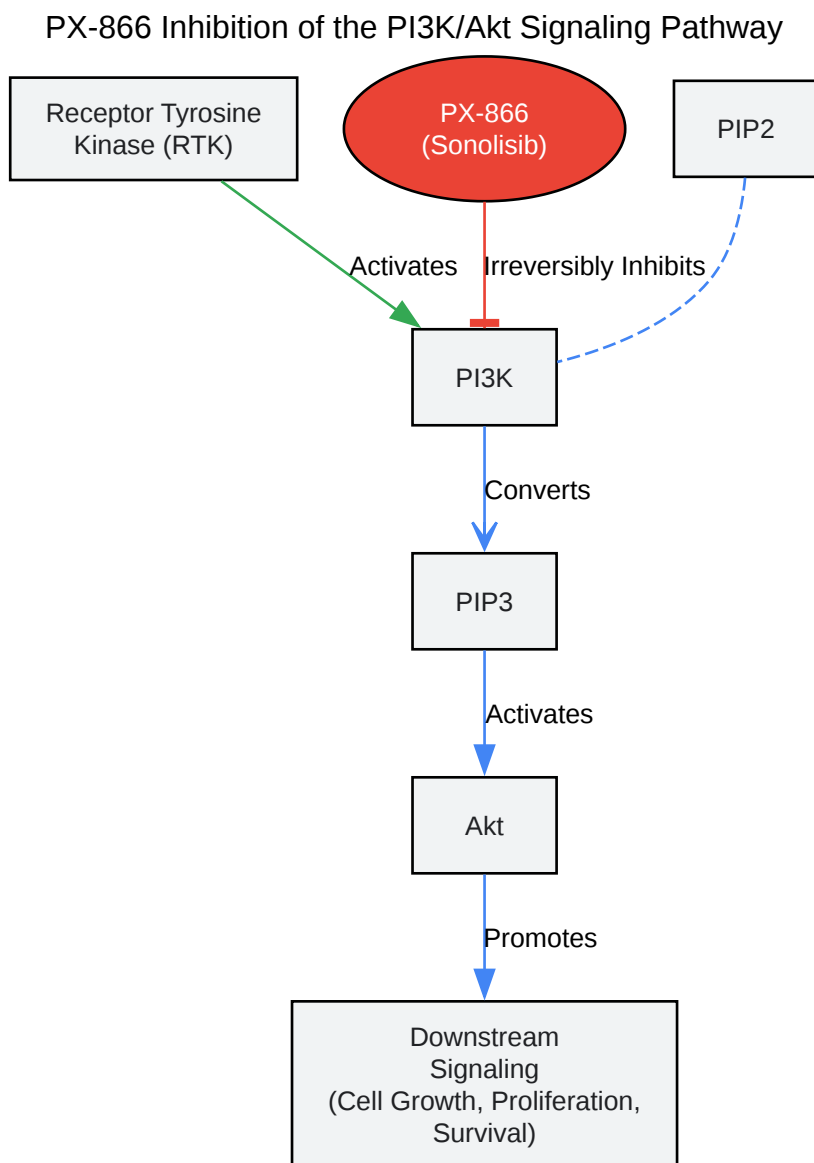
Solvent	Solubility	Reference
DMSO	200 mg/mL	^[1]
Ethanol	200 mg/mL	^[1]
Water	Very poorly soluble	^[1]
20 mM Sodium Phosphate Buffer (pH 7.0)	Stable ($t_{1/2}$ > 15 hours)	^[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM PX-866 Stock Solution in DMSO

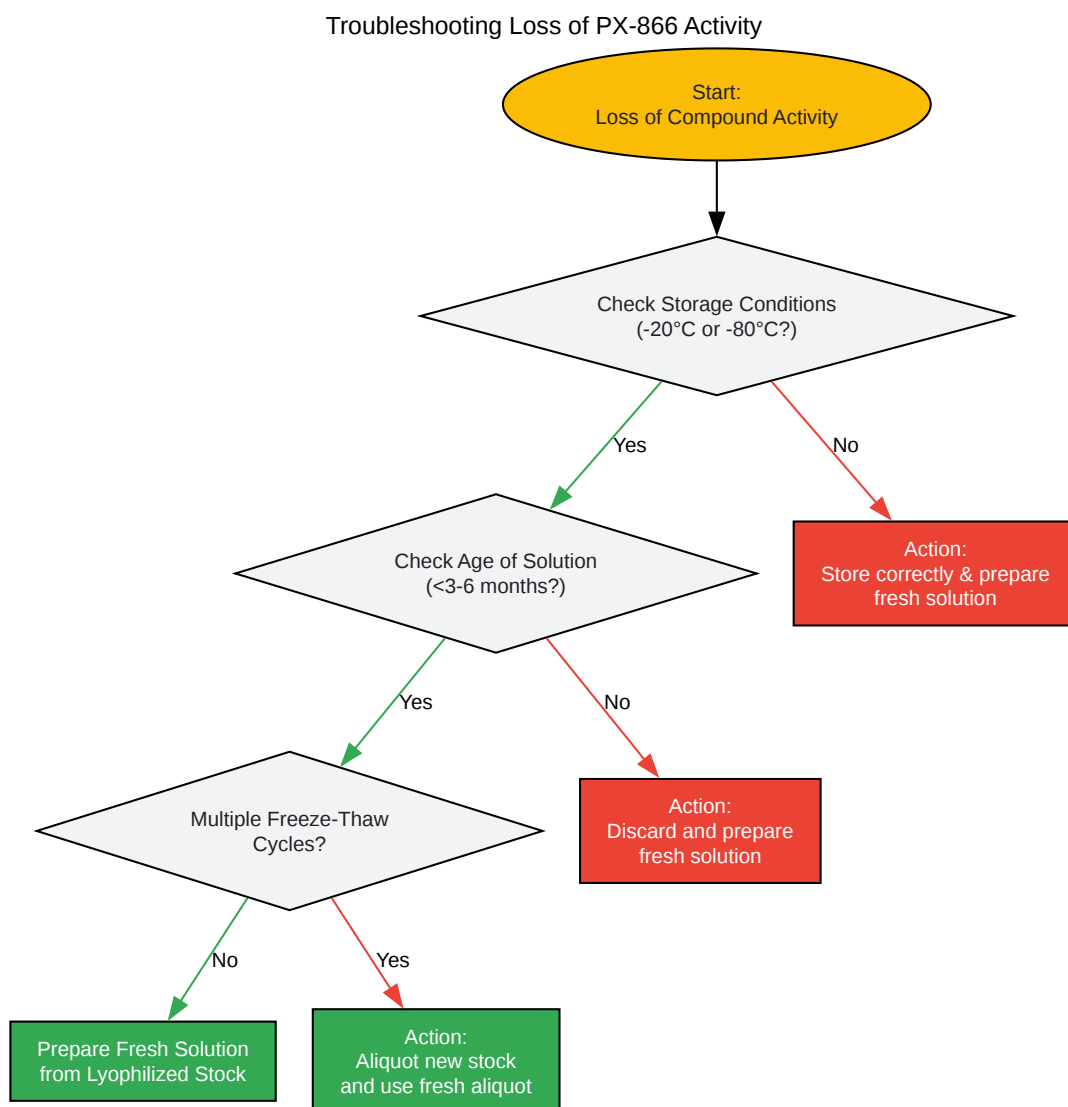
- Materials:
 - 1 mg PX-866 (lyophilized powder)
 - 190.26 μ L DMSO
- Procedure:
 - Allow the vial of lyophilized PX-866 to equilibrate to room temperature before opening.
 - Add 190.26 μ L of DMSO to the vial containing 1 mg of PX-866.[\[1\]](#)
 - Vortex briefly to ensure complete dissolution.
- Storage:
 - Aliquot the stock solution into single-use vials.
 - Store at -20°C for up to 3 months or -80°C for up to 6 months.[\[1\]](#)[\[3\]](#)

Visualizations



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Caption: PI3K pathway and the inhibitory action of PX-866.



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Caption: Workflow for troubleshooting PX-866 activity issues.

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